molecular formula C17H17Br2NO3 B11705322 3,4-dibromo-2-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}-6-methoxyphenol

3,4-dibromo-2-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}-6-methoxyphenol

Cat. No.: B11705322
M. Wt: 443.1 g/mol
InChI Key: OBEGQUWVJWSQOA-UHFFFAOYSA-N
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Description

3,4-Dibromo-2-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}-6-methoxyphenol is a complex organic compound with a molecular formula of C₁₇H₁₇Br₂NO₃. This compound is characterized by the presence of bromine atoms, a methoxy group, and an imine linkage, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dibromo-2-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}-6-methoxyphenol typically involves the following steps:

    Formation of the imine linkage: This is achieved by reacting 2-hydroxy-5-propylbenzaldehyde with 3,4-dibromo-6-methoxyphenol in the presence of an acid catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol.

    Bromination: The introduction of bromine atoms is done using bromine or a brominating agent like N-bromosuccinimide (NBS) in an inert solvent such as chloroform or dichloromethane. The reaction is typically carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Dibromo-2-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}-6-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imine linkage can be reduced to form an amine.

    Substitution: The bromine atoms can be substituted with other functional groups such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}-6-methoxybenzaldehyde.

    Reduction: Formation of 3,4-dibromo-2-{(E)-[(2-hydroxy-5-propylphenyl)amino]methyl}-6-methoxyphenol.

    Substitution: Formation of 3,4-dialkyl-2-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}-6-methoxyphenol.

Scientific Research Applications

3,4-Dibromo-2-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}-6-methoxyphenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3,4-dibromo-2-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, including oxidative stress response and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dibromo-2-{(E)-[(2-hydroxy-5-methylphenyl)imino]methyl}-6-methoxyphenol
  • 4-Bromo-2-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}-6-methoxyphenol

Uniqueness

3,4-Dibromo-2-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}-6-methoxyphenol is unique due to the presence of both bromine atoms and a propyl group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C17H17Br2NO3

Molecular Weight

443.1 g/mol

IUPAC Name

3,4-dibromo-2-[(2-hydroxy-5-propylphenyl)iminomethyl]-6-methoxyphenol

InChI

InChI=1S/C17H17Br2NO3/c1-3-4-10-5-6-14(21)13(7-10)20-9-11-16(19)12(18)8-15(23-2)17(11)22/h5-9,21-22H,3-4H2,1-2H3

InChI Key

OBEGQUWVJWSQOA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C(C=C1)O)N=CC2=C(C(=CC(=C2Br)Br)OC)O

Origin of Product

United States

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